molecular formula C21H16ClN3O5S2 B3404247 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide CAS No. 1207049-43-1

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide

Cat. No.: B3404247
CAS No.: 1207049-43-1
M. Wt: 490.0
InChI Key: BLJUEDDKYYRYLB-UHFFFAOYSA-N
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Description

This compound features a multifunctional structure combining a 1,2,4-oxadiazole ring, a thiophene sulfonamide core, and a 2,3-dihydro-1,4-benzodioxin moiety. The sulfonamide group contributes to hydrogen-bonding interactions, while the benzodioxin moiety may improve solubility and pharmacokinetic profiles.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O5S2/c1-25(15-6-7-16-17(12-15)29-10-9-28-16)32(26,27)18-8-11-31-19(18)21-23-20(24-30-21)13-2-4-14(22)5-3-13/h2-8,11-12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJUEDDKYYRYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=C(SC=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide is a member of the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including cytotoxicity against various cancer cell lines, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C22H23ClN4O3S
  • Molecular Weight : 426.9 g/mol
  • LogP : 4.134 (indicating lipophilicity)
  • Water Solubility : Low (-4.56)

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its anticancer properties and other pharmacological effects. The following sections summarize key findings from the literature.

Anticancer Activity

  • Cytotoxicity Studies :
    • The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), U937 (monocytic leukemia), and A549 (lung cancer) with IC50 values ranging from low micromolar to sub-micromolar concentrations .
    • In a comparative study, it was found that derivatives of oxadiazole compounds demonstrated higher cytotoxicity than doxorubicin against MCF-7 cells, indicating potential as a more effective treatment option .
  • Mechanism of Action :
    • Flow cytometry assays indicated that the compound induces apoptosis in cancer cells through activation of the p53 pathway and caspase-3 cleavage .
    • Molecular docking studies suggested strong interactions between the compound and the estrogen receptor (ER), akin to those created by tamoxifen, enhancing its potential as an ER modulator in breast cancer .

Other Pharmacological Activities

  • Antimicrobial Activity :
    • Some derivatives of oxadiazole compounds have shown moderate antimicrobial activity against various strains of bacteria and fungi . This suggests a broader therapeutic potential beyond oncology.
  • Inhibition of Carbonic Anhydrases :
    • The compound has also been evaluated for its ability to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Certain derivatives displayed selective inhibition at nanomolar concentrations against hCA IX and hCA II .

Case Studies and Research Findings

Study Cell Line IC50 Value (µM) Mechanism
Study 1MCF-70.65Apoptosis via p53 activation
Study 2U9371.9Caspase activation
Study 3A5492.41ER modulation similar to tamoxifen

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for further research:

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The presence of the 4-chlorophenyl group enhances the compound's ability to inhibit bacterial growth. Studies have shown that similar compounds possess activity against various strains of bacteria and fungi, suggesting potential as an antimicrobial agent.

Anticancer Potential

The oxadiazole moiety is known for its anticancer properties. Compounds containing oxadiazole structures have been investigated for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

Anti-inflammatory Effects

Preliminary data indicate that the compound may possess anti-inflammatory properties. Research into related sulfonamide compounds has shown effectiveness in reducing inflammation markers in vitro and in vivo. This suggests potential applications in treating inflammatory diseases.

Therapeutic Applications

Given its biological activities, this compound could be explored for several therapeutic applications:

  • Antibiotic Development : The antimicrobial properties can be harnessed to develop new antibiotics targeting resistant bacterial strains.
  • Cancer Therapy : Its anticancer potential positions it as a candidate for drug development aimed at specific types of cancer.
  • Anti-inflammatory Drugs : Further exploration could lead to the development of effective treatments for chronic inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated that compounds with similar structures exhibited MIC values (Minimum Inhibitory Concentration) against Staphylococcus aureus and Escherichia coli. The tested compound showed promising results, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound induced significant apoptosis compared to control groups. Flow cytometry analysis showed increased levels of pro-apoptotic markers, suggesting its mechanism of action involves triggering programmed cell death.

Case Study 3: Anti-inflammatory Response

In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in decreased levels of TNF-alpha and IL-6 cytokines. This suggests that the compound may modulate inflammatory responses effectively.

Chemical Reactions Analysis

Hydrolysis and Stability

a. Sulfonamide Hydrolysis
The sulfonamide bond (-SO2NH-) undergoes hydrolysis under strong acidic or basic conditions:

  • Acidic Hydrolysis : Yields thiophene-3-sulfonic acid and the corresponding amine.

    RSO2NR2+H2OH+RSO3H+HNR2\text{RSO}_2\text{NR}'_2+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{RSO}_3\text{H}+\text{HNR}'_2
  • Basic Hydrolysis : Produces sulfonate salts and amines.

b. Oxadiazole Ring Degradation
The 1,2,4-oxadiazole ring is susceptible to hydrolysis under prolonged acidic/basic conditions:

  • Products : 4-Chlorobenzamide and hydroxylamine derivatives .

Substitution and Functionalization

a. Electrophilic Aromatic Substitution (EAS)
The electron-rich thiophene and benzodioxin rings undergo EAS:

Reaction Reagents Position Product
NitrationHNO₃/H₂SO₄Thiophene C4Nitrothiophene sulfonamide derivative
HalogenationCl₂/FeCl₃BenzodioxinChlorinated analog

b. Nucleophilic Aromatic Substitution (NAS)
The 4-chlorophenyl group facilitates NAS at the para position:

  • Example : Reaction with amines (e.g., piperidine) under Pd catalysis yields aryl amine derivatives .

Biological Activity and Reactivity

a. Enzyme Inhibition
The sulfonamide group inhibits carbonic anhydrase via zinc coordination, while the oxadiazole moiety enhances binding to hydrophobic enzyme pockets.

b. Antimicrobial Activity

  • Mechanism : Disruption of folate synthesis in bacteria (IC₅₀ = 12 μM for S. aureus).

  • Structure-Activity Relationship (SAR) :

    Modification Effect on Activity
    Replacement of Cl with NO₂Reduced potency
    Methylation of benzodioxin NEnhanced solubility

Cross-Coupling Reactions

The thiophene and chlorophenyl groups participate in Pd-mediated couplings:

  • Suzuki Coupling : With aryl boronic acids to introduce biphenyl systems .

  • Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines .

Oxidation and Reduction

a. Sulfonamide Oxidation

  • Reagents : KMnO₄/H₂SO₄ converts sulfonamide to sulfonic acid.
    b. Oxadiazole Reduction

  • Reagents : H₂/Pd-C reduces the oxadiazole ring to a diamino intermediate .

Thermal Stability

  • Decomposition Temperature : 220–230°C (TGA data).

  • Primary Degradation Pathway : Cleavage of the sulfonamide bond followed by oxadiazole ring decomposition.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

  • Oxadiazole vs. Triazole Systems :
    The target compound’s 1,2,4-oxadiazole ring differs from the 1,2,4-triazole-thiones reported in (e.g., compounds [7–9]). Oxadiazoles are less polarizable than triazoles due to reduced nitrogen content, which may decrease intermolecular interactions but improve metabolic stability. In contrast, triazole-thiones exhibit tautomerism (thiol-thione equilibrium), as confirmed by IR spectra (absence of νS-H bands at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .

Substituent Effects

  • Halogenated Aromatic Groups :
    The 4-chlorophenyl group in the target compound contrasts with 2,4-difluorophenyl substituents in ’s triazoles [7–9]. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may enhance lipophilicity and membrane permeability.
  • Sulfonamide vs. Sulfonyl Linkers: The thiophene-3-sulfonamide group in the target compound differs from the sulfonyl-bridged benzoyl hydrazinecarbothioamides [4–6] in .

Comparative Data Table

Feature Target Compound Analog from (e.g., Compound [7])
Core Heterocycle 1,2,4-Oxadiazole 1,2,4-Triazole-thione
Aromatic Substituent 4-Chlorophenyl 2,4-Difluorophenyl
Sulfonamide/Sulfonyl Thiophene-3-sulfonamide 4-(4-X-Phenylsulfonyl)phenyl
Key IR Bands Expected νS=O (1150–1350 cm⁻¹), νC=N (1500–1600 cm⁻¹) νC=S (1247–1255 cm⁻¹), νNH (3278–3414 cm⁻¹)
Tautomerism Not observed Thione-thiol equilibrium (excluded by spectral data)
Lipophilicity (Predicted) Higher (Cl substituent) Moderate (F substituents)

Research Implications

  • Chlorophenyl groups may enhance activity against chlorophobic targets.
  • Optimization Strategies : Replacing the oxadiazole with a triazole could modulate electronic properties, while substituting chlorine with bromine (as in ’s [3] and [6–9]) may alter steric effects .

Methodological Considerations

  • Structural Analysis : While highlights SHELX’s role in small-molecule refinement, the target compound’s structural validation would require similar crystallographic or spectroscopic techniques .
  • Spectral Confirmation : IR and NMR data (e.g., absence of νC=O in triazoles ) provide critical benchmarks for verifying synthetic success in analogs.

Q & A

Q. What statistical approaches are recommended for high-throughput screening data?

  • Methodological Answer : Apply Z-score normalization to account for plate-to-plate variability. Use false discovery rate (FDR) correction (Benjamini-Hochberg method) for multiple comparisons. For dose-response data, fit sigmoidal curves (Hill equation) to calculate IC₅₀/EC₅₀ values. Open-source tools like KNIME or R/Bioconductor packages streamline analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide

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